REACTION_CXSMILES
|
C(N[NH:5][C:6]1(C(OCC)=O)[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[O:16][CH3:17])[NH:8][C:7]1=[O:18])(=O)C.[ClH:24]>>[ClH:24].[NH2:5][CH:6]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[O:16][CH3:17])[NH:8][C:7]1=[O:18] |f:2.3|
|
Name
|
3-acetamidoamino-3-carboethoxy-5-methoxy-3,4-dihydrocarbostyril
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NNC1(C(NC2=CC=CC(=C2C1)OC)=O)C(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
This mixture was evaporated to a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with acetonitrile
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1C(NC2=CC=CC(=C2C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |